EPI-X4 vs. AMD3100 (Plerixafor): Potency Comparison in CXCR4 Antagonism
EPI-X4 exhibits an IC50 of 8.6 ± 3.1 μM for CXCR4 antagonism as measured by 12G5 antibody competition assay [1]. In contrast, the clinically approved small molecule antagonist AMD3100 (plerixafor) demonstrates an IC50 of 2–20 nM for CXCR4 inhibition [2]. While AMD3100 is approximately 1,000-fold more potent in this in vitro binding assay, EPI-X4's distinct binding mode and endogenous origin offer a different therapeutic and research profile.
| Evidence Dimension | CXCR4 antagonism (IC50) |
|---|---|
| Target Compound Data | 8.6 ± 3.1 μM |
| Comparator Or Baseline | AMD3100 (plerixafor): 2–20 nM |
| Quantified Difference | AMD3100 is ~1,000-fold more potent in this assay |
| Conditions | 12G5 antibody competition assay (EPI-X4); CXCR4 inhibition assay (AMD3100) |
Why This Matters
Researchers should select EPI-X4 not for its potency advantage, but for its unique endogenous peptide scaffold, distinct binding mechanism, and potential for derivative optimization, which are not provided by the small molecule AMD3100.
- [1] Zirafi O, Kim KA, Ständker L, et al. Discovery and characterization of an endogenous CXCR4 antagonist. Cell Rep. 2015;11(5):737-747. (Data also reproduced in PMC4947283, Table 1). View Source
- [2] De Clercq E. The bicyclam AMD3100 story. Nat Rev Drug Discov. 2003;2(7):581-587. (Data also reproduced in PMC4947283, Table 1). View Source
